molecular formula C16H21BN2O3 B14768677 N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]acetamide

N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]acetamide

Cat. No.: B14768677
M. Wt: 300.2 g/mol
InChI Key: TVZKAWVJAVJPOU-UHFFFAOYSA-N
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Description

N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]acetamide is an organic compound that features a boronic ester group attached to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]acetamide typically involves the formation of the boronic ester group followed by its attachment to the indole ring. One common method involves the reaction of 5-bromo-1H-indole with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester intermediate. This intermediate is then reacted with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acid derivatives.

    Reduction: The compound can be reduced to form different indole derivatives.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura coupling.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Various biaryl compounds.

Scientific Research Applications

N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]acetamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The indole ring can interact with various biological receptors, contributing to its potential medicinal properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]acetamide is unique due to the presence of both the boronic ester and indole functionalities. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both synthetic and medicinal chemistry.

Properties

Molecular Formula

C16H21BN2O3

Molecular Weight

300.2 g/mol

IUPAC Name

N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]acetamide

InChI

InChI=1S/C16H21BN2O3/c1-10(20)19-14-9-18-13-7-6-11(8-12(13)14)17-21-15(2,3)16(4,5)22-17/h6-9,18H,1-5H3,(H,19,20)

InChI Key

TVZKAWVJAVJPOU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=C3NC(=O)C

Origin of Product

United States

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